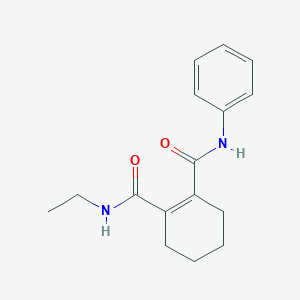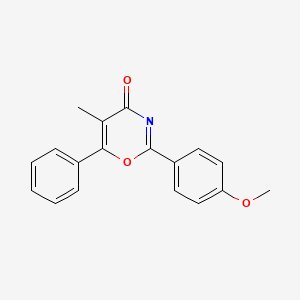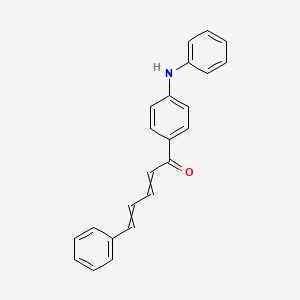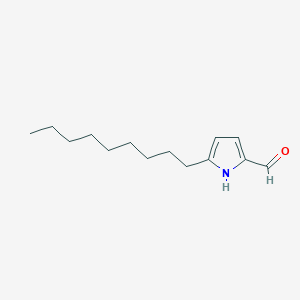
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group and a methyl group on the pyridine ring, along with an ethyl ester group attached to a propenoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 3-(6-methyl-5-aminopyridin-2-yl)prop-2-enoate.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoic acid.
Applications De Recherche Scientifique
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate can be compared with other similar compounds such as:
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate: Similar structure but with different substitution patterns on the pyridine ring.
Methyl 3-(6-aminopyridin-2-yl)prop-2-enoate: Contains an amino group instead of a nitro group.
Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate: Different heterocyclic ring system.
Propriétés
Numéro CAS |
89861-96-1 |
|---|---|
Formule moléculaire |
C11H12N2O4 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O4/c1-3-17-11(14)7-5-9-4-6-10(13(15)16)8(2)12-9/h4-7H,3H2,1-2H3 |
Clé InChI |
CXAIUCJKDPNDQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=NC(=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)


![N-{[1-(4-Methoxyphenyl)octan-3-yl]oxy}-N-methylmethanamine](/img/structure/B14379362.png)

![2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14379368.png)


![Urea, N-[(4-butylphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)-](/img/structure/B14379390.png)

